N-(o-Hydroxyphenyl)benzamidine
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Overview
Description
N-(o-Hydroxyphenyl)benzamidine: is an organic compound that belongs to the class of benzamidines. It is characterized by the presence of a benzamidine group attached to an ortho-hydroxyphenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(o-Hydroxyphenyl)benzamidine typically involves the reaction of ortho-hydroxyaniline with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with ammonium chloride to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like ethanol or methanol
Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: N-(o-Hydroxyphenyl)benzamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzamidine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products:
Oxidation Products: Quinone derivatives
Reduction Products: Amines
Substitution Products: Halogenated or nitrated derivatives
Scientific Research Applications
N-(o-Hydroxyphenyl)benzamidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(o-Hydroxyphenyl)benzamidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity. The molecular pathways involved may include the disruption of cell wall synthesis in bacteria or the inhibition of fungal growth.
Comparison with Similar Compounds
Benzamidine: A simpler aryl amidine with similar inhibitory properties.
N-(p-Hydroxyphenyl)benzamidine: A positional isomer with different biological activities.
N-(m-Hydroxyphenyl)benzamidine: Another positional isomer with distinct properties.
Uniqueness: N-(o-Hydroxyphenyl)benzamidine is unique due to the ortho-hydroxy group, which can influence its reactivity and biological activity. This structural feature can enhance its ability to form hydrogen bonds and interact with specific molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
23564-70-7 |
---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
N'-(2-hydroxyphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C13H12N2O/c14-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16/h1-9,16H,(H2,14,15) |
InChI Key |
DEUKVJJLICDPSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2O)N |
Origin of Product |
United States |
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